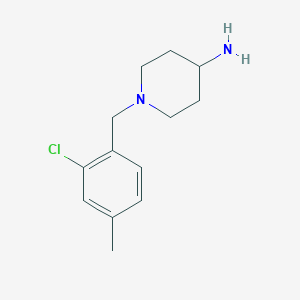

4-Amino-1-(2-chloro-4-méthylbenzyl)pipéridine

Vue d'ensemble

Description

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antipaludiques

Les dérivés de la pipéridine, dont la « 4-Amino-1-(2-chloro-4-méthylbenzyl)pipéridine », ont été étudiés pour leur utilisation potentielle dans les traitements antipaludiques. Par exemple, les pipéridines 1,4-disubstituées synthétiques structurellement simples ont montré une forte sélectivité pour le Plasmodium falciparum résistant, le parasite responsable du paludisme . Ces composés ont produit une inhibition de la croissance des parasites de 56 à 93 % à 40 µg/mL .

Applications anticancéreuses

Les dérivés de la pipéridine sont utilisés de différentes manières comme agents anticancéreux . Ils ont montré des résultats prometteurs dans l’inhibition de la croissance et de la métastase de divers types de cancers in vitro et in vivo .

Applications antivirales

Les composés à base de pipéridine ont également été explorés pour leurs propriétés antivirales . Leur structure unique et leurs caractéristiques pharmacophoriques en font des candidats potentiels pour le développement de nouveaux médicaments antiviraux .

Applications antimicrobiennes et antifongiques

Les propriétés antimicrobiennes et antifongiques des dérivés de la pipéridine en font des outils utiles dans le domaine de la découverte de médicaments . Ils peuvent potentiellement être utilisés pour traiter une variété d’infections bactériennes et fongiques .

Applications antihypertensives

Les dérivés de la pipéridine ont été étudiés pour leur utilisation potentielle dans le traitement de l’hypertension . Leur propriétés pharmacologiques uniques pourraient les rendre efficaces dans la gestion de l’hypertension artérielle .

Applications analgésiques et anti-inflammatoires

Les dérivés de la pipéridine, dont la « this compound », ont été utilisés comme agents analgésiques et anti-inflammatoires . Ils peuvent potentiellement soulager la douleur et l’inflammation .

Applications anti-Alzheimer

La recherche a montré que les dérivés de la pipéridine peuvent être utilisés dans le traitement de la maladie d’Alzheimer . Ils peuvent potentiellement aider à gérer les symptômes et à ralentir la progression de cette maladie neurodégénérative .

Applications antipsychotiques

Les dérivés de la pipéridine ont été étudiés pour leur utilisation potentielle comme agents antipsychotiques . Ils peuvent potentiellement être utilisés dans le traitement de divers troubles psychiatriques .

En conclusion, la « this compound » et d’autres dérivés de la pipéridine ont un large éventail d’applications dans la recherche scientifique et la découverte de médicaments. Leurs propriétés uniques en font des outils précieux dans le développement de traitements pour diverses maladies et affections .

Mécanisme D'action

Piperidine Derivatives

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Analyse Biochimique

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and activity. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can interact with proteins, affecting their stability and function .

Cellular Effects

The effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the expression of target genes. These changes can have downstream effects on cellular metabolism, influencing processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For instance, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine may bind to the active site of an enzyme, blocking its activity and preventing substrate conversion. Alternatively, it may bind to allosteric sites, inducing conformational changes that enhance enzyme activity. Additionally, this compound can influence gene expression by interacting with transcriptional machinery, leading to changes in the levels of specific proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to changes in its activity and effectiveness. Studies have shown that 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can have both immediate and long-term effects on cells, depending on the duration of exposure. For instance, short-term exposure may lead to rapid changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine vary with different dosages. Low doses of this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes. Studies have shown that there are threshold effects, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways. For example, it may inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and biosynthesis. Additionally, 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can affect the levels of cofactors, such as NADH and ATP, further influencing metabolic processes .

Transport and Distribution

The transport and distribution of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine can influence its activity, as it may concentrate in specific organelles or regions of the cell .

Activité Biologique

1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is a chemical compound that has attracted attention in pharmacological research due to its potential biological activities. This compound belongs to the piperidine class, which is known for its diverse biological properties, including psychoactive effects and anticancer activity. The structure of this compound includes a piperidine ring substituted with a chloro and methyl group, which may enhance its interaction with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- CAS Number : 1286274-28-9

The presence of the chloro and methyl groups on the phenyl ring contributes to the compound's unique chemical properties, which are crucial for its biological activity.

The biological activity of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The compound may modulate neurotransmitter release and enzyme activity, leading to various physiological effects. Research indicates that it could serve as a ligand in receptor binding studies, aiding in understanding receptor-ligand interactions.

In Vitro Studies

Recent studies have explored the compound's effects on various cell lines and enzymatic activities:

- Cytotoxicity : In vitro assays demonstrated that 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine exhibits significant cytotoxicity against several cancer cell lines, with IC50 values reported in the low micromolar range. This suggests strong anti-proliferative effects against targeted cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MOLT-4 | 3.8 |

| Jurkat | 4.5 |

- Enzymatic Inhibition : The compound has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. Notably, it has shown potential inhibitory activity against purine nucleoside phosphorylase (PNP), which is relevant in treating T-cell malignancies.

Case Studies

- Cancer Treatment : A study investigating the effects of 1-(2-Chloro-4-methylbenzyl)piperidin-4-amine on T-cell malignancies found that it significantly inhibited cell proliferation and induced apoptosis in treated cells. The mechanism involved downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

- Neuropharmacology : Research into the compound's neuropharmacological properties indicated that it might exhibit psychoactive effects similar to other piperidine derivatives, potentially acting on neurotransmitter systems relevant for conditions like anxiety and depression.

Propriétés

IUPAC Name |

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-10-2-3-11(13(14)8-10)9-16-6-4-12(15)5-7-16/h2-3,8,12H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVOEUFITAKIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN2CCC(CC2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.